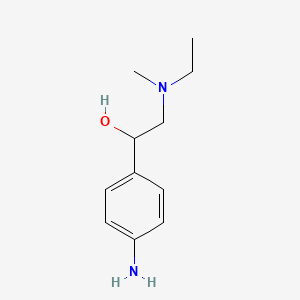

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol

CAS No.: 947013-77-6

Cat. No.: VC2627488

Molecular Formula: C11H18N2O

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 947013-77-6 |

|---|---|

| Molecular Formula | C11H18N2O |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol |

| Standard InChI | InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3 |

| Standard InChI Key | FJHBRYHBDNZMHX-UHFFFAOYSA-N |

| SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |

| Canonical SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |

Introduction

Chemical Identity and Structure

1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is an organic compound characterized by its dual functionality, containing both amino and alcohol moieties. The compound features a 4-aminophenyl group connected to an ethanol backbone with an ethylmethylamino substituent at the 2-position. This arrangement of functional groups contributes to its unique chemical properties and potential applications.

Basic Identification

The compound is identified through the following parameters:

| Parameter | Value |

|---|---|

| CAS Number | 947013-77-6 |

| Molecular Formula | C₁₁H₁₈N₂O |

| Molecular Weight | 194.27 g/mol |

| IUPAC Name | 1-(4-aminophenyl)-2-[ethyl(methyl)amino]ethanol |

| Standard InChI | InChI=1S/C11H18N2O/c1-3-13(2)8-11(14)9-4-6-10(12)7-5-9/h4-7,11,14H,3,8,12H2,1-2H3 |

| Standard InChIKey | FJHBRYHBDNZMHX-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C)CC(C1=CC=C(C=C1)N)O |

This structural information establishes the unique identity of the compound within the broader family of aminophenyl ethanol derivatives.

Structural Characteristics

The molecular structure of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol exhibits several key features that define its chemical behavior:

Functional Groups

The compound contains three primary functional groups:

-

A primary aromatic amine (-NH₂) at the para position of the phenyl ring

-

A tertiary amine [ethyl(methyl)amino] group at the 2-position of the ethanol chain

-

A secondary alcohol (-OH) group at the chiral center

This combination of functional groups creates a molecule with both basic and hydrogen-bonding capabilities, influencing its solubility, reactivity, and potential biological interactions.

Structural Comparison

When compared to related compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol shares similarities with other aminophenyl ethanols but has distinctive features:

The ethylmethylamino group distinguishes this compound from other related structures, potentially affecting its physical properties and biological activity.

Physical Properties

The physical properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol can be partially inferred from related aminophenyl alcohol compounds, though specific experimental data for this exact compound is limited in the literature.

Physical State and Appearance

Based on related aminophenyl compounds, 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol likely appears as a crystalline solid at room temperature, possibly with a light color ranging from white to light brown .

Chemical Reactivity

The reactivity of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol is determined by its multiple functional groups, each offering distinct reaction pathways.

Amine Reactivity

The primary aromatic amine group can participate in numerous reactions:

-

Formation of Schiff bases with aldehydes and ketones

-

Acylation and alkylation reactions

-

Diazotization to form diazonium salts for further transformations

-

Coordination with transition metals

These reactions make the compound valuable as a potential building block for more complex structures.

Alcohol Reactivity

The secondary alcohol functionality enables:

-

Esterification with carboxylic acids or acid derivatives

-

Oxidation to corresponding ketones

-

Dehydration to form alkenes under appropriate conditions

-

Etherification reactions

The hydroxyl group also contributes to hydrogen bonding, affecting physical properties and intermolecular interactions .

Tertiary Amine Reactivity

The ethylmethylamino group participates in:

-

Quaternization reactions with alkyl halides

-

Oxidation processes

-

Coordination with metals and Lewis acids

-

pH-dependent protonation/deprotonation affecting solubility

This tertiary amine functionality distinguishes the compound from simpler aminophenyl alcohols and contributes to its unique reactivity profile .

Comparison with Related Compounds

To better understand 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol, a systematic comparison with structurally related compounds provides valuable insights.

Comparative Analysis

The following table compares key properties of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol with related compounds:

This comparison highlights the unique structural features of 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol while showcasing its relationship to other aminophenyl alcohols .

Structure-Property Relationships

The structural differences between these compounds likely influence their properties:

-

The ethylmethylamino group in the target compound likely increases lipophilicity compared to simpler aminophenyl alcohols

-

The tertiary amine nature of the ethylmethylamino group affects basicity and hydrogen-bonding capabilities

-

The additional amino functionality potentially enhances reactivity and provides more sites for derivatization

-

The asymmetric carbon center creates potential for stereoisomerism and specific three-dimensional interactions

These structure-property relationships have implications for solubility, reactivity, and potential biological activity.

Future Research Directions

Research on 1-(4-Amino-phenyl)-2-(ethyl-methyl-amino)-ethanol could benefit from several focused investigations:

Synthesis Optimization

Future research might explore:

-

Development of efficient, scalable synthesis routes

-

Stereoselective methods for obtaining pure enantiomers

-

Green chemistry approaches using environmentally friendly reagents and conditions

-

Continuous flow chemistry methods for industrial applications

These advancements would facilitate both research use and potential commercial applications .

Property Characterization

Comprehensive characterization studies could include:

-

Detailed physical property measurements (melting point, solubility parameters, pKa values)

-

Crystal structure determination

-

Spectroscopic profiling (NMR, IR, MS, UV-Vis)

-

Stability studies under various conditions

Such data would enhance understanding of the compound's behavior and application potential .

Application Development

Exploration of specific applications might focus on:

-

Pharmaceutical screening for biological activity

-

Development as a synthetic intermediate for complex molecules

-

Investigation of coordination chemistry with various metals

-

Potential polymer and materials science applications

These directions could unlock valuable uses for this structurally interesting compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume